molecular formula C23H31N7O8 B15169330 L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine CAS No. 911428-01-8

L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine

Cat. No.: B15169330
CAS No.: 911428-01-8
M. Wt: 533.5 g/mol
InChI Key: LWDJJLAILPWSFB-JUKXBJQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine is a synthetic peptide composed of five amino acids: histidine, serine, alanine, glycine, and tyrosine. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry, medicine, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.

Major Products

    Oxidation: Formation of dityrosine or other oxidative derivatives.

    Reduction: Cleavage of disulfide bonds, if present.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Medicine: Potential therapeutic applications in drug delivery, wound healing, and as a bioactive peptide with anti-inflammatory or antioxidant properties.

    Industry: Utilized in the development of peptide-based materials, biosensors, and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or ion channels. The histidine residue may play a role in metal ion binding, while the tyrosine residue can participate in signaling pathways through phosphorylation.

Comparison with Similar Compounds

Similar Compounds

    L-Histidyl-L-seryl-L-alanylglycyl-L-phenylalanine: Similar structure but with phenylalanine instead of tyrosine.

    L-Histidyl-L-seryl-L-alanylglycyl-L-tryptophan: Contains tryptophan instead of tyrosine.

    L-Histidyl-L-seryl-L-alanylglycyl-L-leucine: Leucine replaces tyrosine in the sequence.

Uniqueness

L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine is unique due to the presence of tyrosine, which can undergo specific post-translational modifications such as phosphorylation. This modification can significantly impact the peptide’s biological activity and interactions with other molecules.

Properties

CAS No.

911428-01-8

Molecular Formula

C23H31N7O8

Molecular Weight

533.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C23H31N7O8/c1-12(28-22(36)18(10-31)30-21(35)16(24)7-14-8-25-11-27-14)20(34)26-9-19(33)29-17(23(37)38)6-13-2-4-15(32)5-3-13/h2-5,8,11-12,16-18,31-32H,6-7,9-10,24H2,1H3,(H,25,27)(H,26,34)(H,28,36)(H,29,33)(H,30,35)(H,37,38)/t12-,16-,17-,18-/m0/s1

InChI Key

LWDJJLAILPWSFB-JUKXBJQTSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.